molecular formula C16H19F3N2O2 B2940361 N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941963-12-8

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2940361
CAS No.: 941963-12-8
M. Wt: 328.335
InChI Key: UBFVCXLNDNNTQR-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a chemical compound that belongs to the family of oxalamides. It is characterized by its molecular formula C16H19F3N2O2 and a molecular weight of 328.335. This compound is known for its unique structural features, which include a cycloheptyl group and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
  • N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cycloheptyl-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-7-9-13(10-8-11)21-15(23)14(22)20-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVCXLNDNNTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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